

Mass spectrometry fragmentation pattern of 2-Methylbutyl acetate

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Compound of Interest

Compound Name: 2-Methylbutyl acetate

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **2-Methylbutyl Acetate**

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2-methylbutyl acetate** (C₇H₁₄O₂). **2-Methylbutyl acetate**, an ester known for its characteristic fruity aroma, is a common compound in flavor and fragrance studies, as well as a potential biomarker in metabolomics.^[1] Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices. This document outlines the primary fragmentation pathways, presents quantitative data on major ions, details a standard analytical protocol, and provides visual diagrams to illustrate the fragmentation mechanism and experimental workflow.

Molecular Structure and Properties

2-Methylbutyl acetate is the acetate ester of 2-methylbutan-1-ol.^[2]

- Molecular Formula: C₇H₁₄O₂^[3]

- Molecular Weight: 130.18 g/mol [3]
- IUPAC Name: **2-methylbutyl acetate**[2]
- CAS Registry Number: 624-41-9[3]
- Structure:

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Upon electron ionization at a standard energy of 70 eV, **2-methylbutyl acetate** undergoes characteristic fragmentation, yielding a reproducible mass spectrum.[4] The molecular ion peak ($[M]^{\bullet+}$) at a mass-to-charge ratio (m/z) of 130 is often weak or absent due to the molecule's instability after ionization.[5] The fragmentation is dominated by several key pathways, including alpha-cleavage, McLafferty rearrangement, and subsequent fragmentations of the resulting ions.[6][7]

Key Fragmentation Pathways

The major fragmentation routes for **2-methylbutyl acetate** are initiated by the ionization of the ester.

- **Alpha-Cleavage:** A primary fragmentation event for esters is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.[6] For **2-methylbutyl acetate**, this results in the highly abundant peak at m/z 43, corresponding to the $[CH_3CO]^+$ ion.
- **McLafferty Rearrangement:** Esters with a sufficiently long alkyl chain containing a γ -hydrogen can undergo a McLafferty rearrangement. This process involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene. In the case of **2-methylbutyl acetate**, this is not a direct pathway. However, a related rearrangement leads to the elimination of a neutral molecule of acetic acid (CH_3COOH , 60 Da) from the molecular ion, producing a fragment ion at m/z 70 ($[C_5H_{10}]^{\bullet+}$).

- Alkyl Chain Fragmentation: The 2-methylbutyl group can also fragment. Cleavage of the C-C bond at the branch point can lead to the loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$) to form an ion at m/z 101, or the loss of a propyl radical ($\bullet\text{CH}_2\text{CH}_2\text{CH}_3$) to form an ion at m/z 87. The alkyl portion itself can fragment, leading to characteristic hydrocarbon ions. The ion at m/z 55 ($[\text{C}_4\text{H}_7]^+$) arises from the loss of the acetoxy group and a methyl radical. Another significant fragment is observed at m/z 41 ($[\text{C}_3\text{H}_5]^+$), a common allyl cation.

Quantitative Fragmentation Data

The relative abundance of the major fragment ions observed in the 70 eV EI mass spectrum of **2-methylbutyl acetate** is summarized below. The base peak is the most intense peak in the spectrum, and all other intensities are reported relative to it.

m/z	Proposed Ion Structure/Fragment	Relative Abundance (%)
43	$[\text{CH}_3\text{CO}]^+$ (Acylium ion)	~95
45	$[\text{C}_2\text{H}_5\text{O}]^+$	100 (Base Peak)
55	$[\text{C}_4\text{H}_7]^+$	~18
70	$[\text{M} - \text{CH}_3\text{COOH}]^{\bullet+}$	~35
29	$[\text{C}_2\text{H}_5]^+$	~20

Data synthesized from spectral information available in the PubChem database.[\[2\]](#)

Experimental Protocol: GC-MS Analysis

The following is a typical protocol for the analysis of **2-methylbutyl acetate** using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile esters in various matrices.[\[4\]](#)[\[8\]](#)

3.1. Sample Preparation (Headspace Analysis Example)

- Sample Aliquoting: Place a known amount of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

- Salting Out (Optional): Add a salt, such as sodium chloride, to the vial to increase the partitioning of the volatile analyte into the headspace.
- Sealing: Immediately seal the vial with a magnetic crimp cap.
- Equilibration: Incubate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow the volatiles to equilibrate between the liquid and headspace phases.^[4]

3.2. Solid-Phase Microextraction (SPME)

- Fiber Exposure: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the incubation temperature.^[4]
- Analyte Adsorption: The volatile **2-methylbutyl acetate** will adsorb onto the fiber coating.
- Fiber Retraction: After extraction, retract the fiber into the needle for transfer to the GC injector.

3.3. GC-MS Parameters

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector.
 - Injector Temperature: 250°C.^[4]
 - Injection Mode: Splitless for 5 minutes for thermal desorption of the SPME fiber.^[4]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.^[4]
 - Column: A polar capillary column, such as a polyethylene glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.^[4]
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.

- Ramp 1: Increase to 130°C at a rate of 2°C/min.
- Ramp 2: Increase to 220°C at a rate of 5°C/min.
- Hold at 220°C for 10 minutes.[4]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
 - Ion Source Temperature: 230°C.[4]
 - Transfer Line Temperature: 240°C.[4]
 - Acquisition Mode: Full Scan.
 - Scan Range: m/z 35-350.

Visualizations

Fragmentation Pathway Diagram

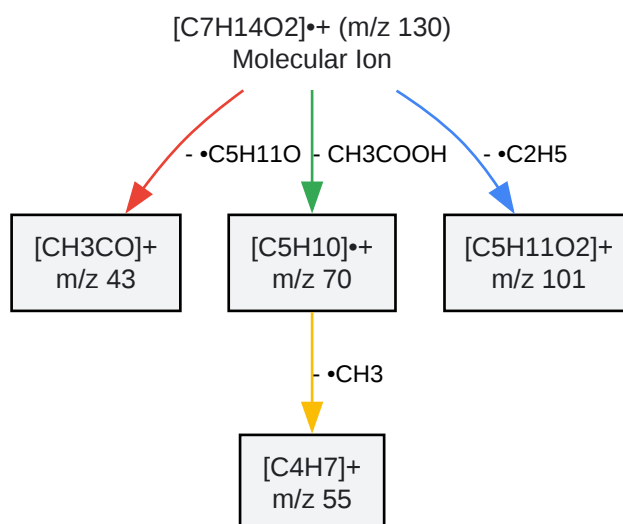


Figure 1: Proposed EI Fragmentation Pathway of 2-Methylbutyl Acetate

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Caption: Figure 1: Proposed EI Fragmentation Pathway of **2-Methylbutyl Acetate**.

Experimental Workflow Diagram

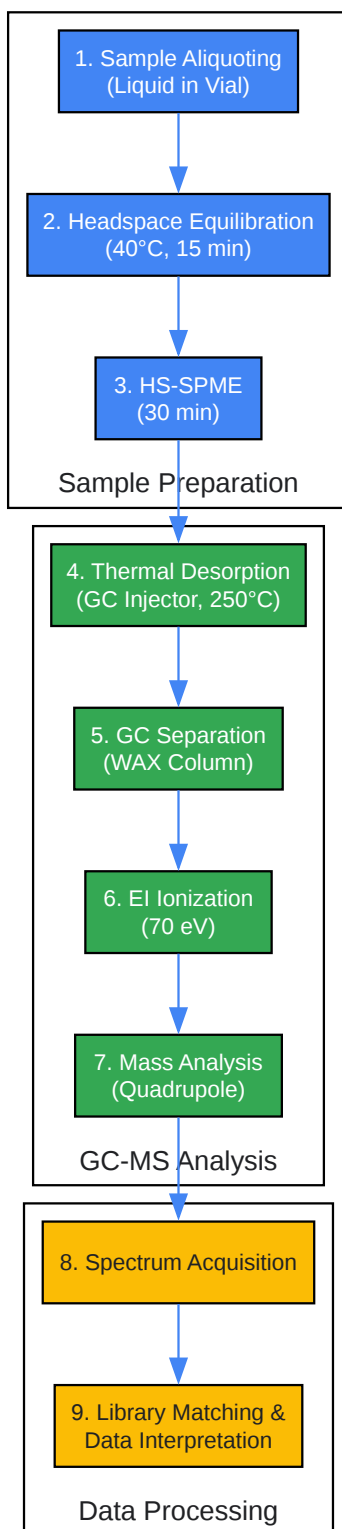


Figure 2: GC-MS Experimental Workflow for Volatile Ester Analysis

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Caption: Figure 2: GC-MS Experimental Workflow for Volatile Ester Analysis.

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